REACTION_CXSMILES
|
N1C=CN=C1[C:6]([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11][CH2:10]1)=[O:7].[CH:22]1([CH2:25][OH:26])[CH2:24][CH2:23]1>O1CCOCC1>[C:16]1([CH2:15][N:12]2[CH2:11][CH2:10][CH:9]([NH:8][C:6](=[O:7])[O:26][CH2:25][CH:22]3[CH2:24][CH2:23]3)[CH2:14][CH2:13]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1
|
Name
|
4-imidazolylcarbonylamino-1-phenylmethylpiperidine
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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N1C(=NC=C1)C(=O)NC1CCN(CC1)CC1=CC=CC=C1
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Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated overnight at 80°-100° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
CUSTOM
|
Details
|
the dioxane evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was flash-chromatographed
|
Type
|
CUSTOM
|
Details
|
9.5 g of cyclopropylmethyl (1-phenylmethyl-4-piperidyl)carbamate, m.p. 70°-72° C., was recovered
|
Type
|
CUSTOM
|
Details
|
used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CN1CCC(CC1)NC(OCC1CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |